molecular formula C13H15N3O4 B15301171 2-(Dimethylamino)-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

2-(Dimethylamino)-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid

Cat. No.: B15301171
M. Wt: 277.28 g/mol
InChI Key: ASMKPTFTKWPELN-UHFFFAOYSA-N
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Description

2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is a complex organic compound with a unique structure that includes both dimethylamino and diazinan-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of a benzoic acid derivative with dimethylamine and a diazinan-1-yl compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid

Uniqueness

2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-(dimethylamino)-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C13H15N3O4/c1-15(2)10-4-3-8(7-9(10)12(18)19)16-6-5-11(17)14-13(16)20/h3-4,7H,5-6H2,1-2H3,(H,18,19)(H,14,17,20)

InChI Key

ASMKPTFTKWPELN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O

Origin of Product

United States

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